3,4-dimethyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
3,4-dimethyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O2S/c1-16-8-9-19(14-17(16)2)23(27)26-24-25-22(15-29-24)18-10-12-21(13-11-18)28-20-6-4-3-5-7-20/h3-15H,1-2H3,(H,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTZYBHDCBPQZAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.
Attachment of the Phenoxyphenyl Group: The phenoxyphenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a phenylboronic acid derivative with a halogenated thiazole intermediate in the presence of a palladium catalyst.
Formation of the Benzamide Core: The final step involves the acylation of the thiazole derivative with 3,4-dimethylbenzoyl chloride in the presence of a base, such as triethylamine, to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3,4-dimethyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to introduce functional groups like carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,4-dimethyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent due to its structural similarity to known bioactive molecules.
Biological Studies: It can be used as a probe to study biological pathways and interactions, particularly those involving thiazole and benzamide moieties.
Materials Science: The compound’s unique structure may lend itself to applications in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3,4-dimethyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The thiazole ring and benzamide core are known to engage in hydrogen bonding and π-π stacking interactions, which could be crucial for its biological activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzamide Core
N-[4-(4-Methylphenyl)-1,3-Thiazol-2-yl]-2-Phenoxybenzamide
- Structure: Replaces the 3,4-dimethylbenzamide with 2-phenoxybenzamide. The thiazole retains a 4-methylphenyl substituent.
- Activity: Exhibited 129.23% efficacy in growth modulation assays, suggesting phenoxy groups enhance activity compared to alkyl substituents .
- Key Difference : The absence of dimethyl groups may reduce steric hindrance, improving target interaction.
3,4-Dimethyl-N-(4-Methyl-1,3-Thiazol-2-yl)Benzamide
- Structure: Simplified analog with a 4-methylthiazole substituent instead of phenoxyphenyl.
- SAR Insight: The phenoxyphenyl moiety in the target compound likely enhances binding affinity through π-π interactions.
Modifications on the Thiazole Ring
4-(Azepan-1-ylsulfonyl)-N-[4-(4-Phenoxyphenyl)-1,3-Thiazol-2-yl]Benzamide
- Structure : Substitutes the benzamide’s dimethyl groups with a sulfonyl-azepane moiety.
- Properties : Higher molecular weight (533.7 g/mol) and logP (5.7), indicating increased lipophilicity. The sulfonyl group may introduce polar interactions absent in the target compound .
- Biological Impact : Sulfonamide groups often improve metabolic stability but may reduce membrane permeability.
4-Methoxy-N-[4-(4-Methylphenyl)-5-Phenyl-1,3-Thiazol-2-yl]Benzamide
Core Heterocycle Replacements
2-Amino-N-(4-Methyl-1,3-Thiazol-2-yl)-5-[(4-Methyl-4H-1,2,4-Triazol-3-yl)Sulfanyl]Benzamide
- Structure: Replaces phenoxyphenyl with a triazole-sulfanyl group.
- Similarity Score: 0.500 (moderate structural overlap).
- SAR Insight: Thiazole-triazole hybrids may target different enzymes compared to phenoxyphenyl derivatives.
Key Research Findings
- Phenoxy vs. Methyl Substitutions: Phenoxy groups (as in the target compound and analog) correlate with higher biological activity, likely due to improved target engagement via hydrophobic and π-stacking interactions .
- Thiazole Modifications: Substituents on the thiazole ring (e.g., phenoxyphenyl, methylphenyl) significantly influence steric and electronic properties, altering binding kinetics .
Biological Activity
3,4-Dimethyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
It features a thiazole ring, a phenoxyphenyl group, and a benzamide moiety. The presence of these functional groups is believed to contribute to its biological activity.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Thiazole Ring : The thiazole ring is synthesized through the reaction of thiosemicarbazide with appropriate aldehydes or ketones.
- Benzamide Formation : The thiazole derivative is then reacted with 3,4-dimethylbenzoic acid or its derivatives to form the final benzamide structure.
- Purification : The product is purified using recrystallization or chromatography techniques to ensure high purity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. For instance:
- In vitro Studies : The compound exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase.
- Case Study : In a study involving human breast cancer MCF-7 cells, treatment with this compound resulted in a dose-dependent decrease in cell viability and increased apoptotic markers like caspase activation .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis |
| A549 | 20 | Cell cycle arrest at G2/M phase |
| HeLa | 18 | Increased reactive oxygen species (ROS) |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Antibacterial Activity : Exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
- Mechanism : The antimicrobial action is hypothesized to involve disruption of bacterial cell membranes and inhibition of protein synthesis .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:
- Substituent Effects : The presence of electron-withdrawing groups on the phenoxyphenyl moiety enhances potency against cancer cells.
- Thiazole Modifications : Variations in the thiazole ring structure can significantly alter biological activity; for example, replacing certain substituents can improve selectivity for specific cancer types.
Conclusion and Future Directions
This compound shows promising biological activities that warrant further investigation. Future research should focus on:
- In vivo Studies : To assess the efficacy and safety profile in animal models.
- Mechanistic Studies : To elucidate the precise pathways involved in its anticancer and antimicrobial effects.
- Compound Optimization : To enhance potency and selectivity through structural modifications.
Q & A
Q. What are the critical parameters for optimizing the synthesis of 3,4-dimethyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide?
The synthesis of thiazole-containing benzamide derivatives requires precise control of reaction conditions. Key parameters include:
- Temperature : Elevated temperatures (e.g., 80–100°C) are often necessary for cyclization reactions to form the thiazole ring, but excessive heat may degrade sensitive functional groups .
- Solvent choice : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are preferred for their ability to stabilize intermediates and facilitate nucleophilic substitutions .
- Catalysts : Lewis acids (e.g., ZnCl₂) or bases (e.g., triethylamine) can accelerate amide bond formation and thiazole ring closure .
- Purification : Column chromatography or recrystallization in solvent mixtures (e.g., ethanol/water) is critical to achieve >95% purity, as impurities can skew biological assay results .
Q. Which spectroscopic and chromatographic methods are most reliable for structural validation of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are indispensable for confirming the presence of the thiazole ring (δ 7.2–7.8 ppm for aromatic protons) and benzamide carbonyl (δ ~165 ppm) .
- Infrared Spectroscopy (IR) : Peaks at ~1680 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-N stretch) validate the amide and thiazole functionalities .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection at 254 nm ensures purity, especially for detecting unreacted starting materials .
Q. How does the compound’s solubility profile influence its application in biological assays?
The compound exhibits limited aqueous solubility due to its hydrophobic aromatic and thiazole moieties. To address this:
- Use dimethyl sulfoxide (DMSO) for stock solutions (≤1% v/v in assays to avoid cytotoxicity) .
- Consider micellar formulations (e.g., polysorbate-80) or β-cyclodextrin complexes for in vivo studies to enhance bioavailability .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?
- Thiazole ring modifications : Introducing electron-withdrawing groups (e.g., -NO₂) at the 4-position of the thiazole ring can enhance interactions with enzyme active sites, as seen in analogs with improved antimicrobial activity .
- Benzamide substitutions : Methoxy or halogen groups at the 3,4-positions of the benzamide moiety increase lipophilicity, improving membrane permeability and target engagement in cancer cell lines .
- Phenoxy group optimization : Replacing the phenoxy group with a morpholine or piperazine ring alters pharmacokinetics, as observed in analogs with prolonged half-lives in rodent models .
Q. What experimental strategies can resolve contradictions in reported biological activity data?
- Dose-response standardization : Ensure consistent molar concentrations across studies (e.g., IC₅₀ values vary significantly between 10 µM and 50 µM in cytotoxicity assays due to protocol differences) .
- Target validation : Use CRISPR-Cas9 knockout models to confirm specificity for proposed targets (e.g., kinase inhibition vs. off-target effects) .
- Comparative assays : Benchmark activity against structurally similar compounds like N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide to isolate substituent-specific effects .
Q. What computational approaches are effective for predicting the compound’s biological targets?
- Molecular docking : Tools like AutoDock Vina can model interactions with kinases (e.g., EGFR) or tubulin, with binding energies < -8 kcal/mol indicating high affinity .
- Pharmacophore mapping : Identify critical features (e.g., hydrogen bond acceptors at the thiazole N-atom) using Schrödinger’s Phase or MOE .
- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories to prioritize targets for experimental validation .
Q. How can researchers mitigate oxidative degradation during long-term storage?
- Storage conditions : Keep the compound in amber vials under inert gas (N₂ or Ar) at -20°C to prevent photolytic and oxidative degradation .
- Stabilizers : Add antioxidants like butylated hydroxytoluene (BHT, 0.01% w/w) to solid formulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
